5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate
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Overview
Description
5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the tert-butyl, ethyl, and benzylpyrrolidinyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is unique due to its specific combination of functional groups and the pyrazolo[4,3-c]pyridine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
2177264-51-4 |
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Molecular Formula |
C25H34N4O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H34N4O4/c1-5-32-23(30)22-20-17-28(24(31)33-25(2,3)4)14-12-21(20)29(26-22)19-11-13-27(16-19)15-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3 |
InChI Key |
LEEJJUMEUOTNGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OC(C)(C)C)C3CCN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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